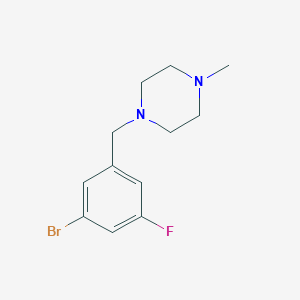

1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazine

Description

Properties

IUPAC Name |

1-[(3-bromo-5-fluorophenyl)methyl]-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrFN2/c1-15-2-4-16(5-3-15)9-10-6-11(13)8-12(14)7-10/h6-8H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOWVILIPWXRQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a bromo and fluorine atom, which may enhance its biological interactions. The synthesis of this compound typically involves nucleophilic substitution reactions, where the piperazine moiety is formed through reactions involving appropriate halogenated precursors .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated that the compound exhibits significant activity against various bacterial strains. For instance, it showed an inhibition concentration (IC50) of 12.5 μg/mL against Staphylococcus aureus, indicating promising antimicrobial efficacy .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. A notable study reported that it inhibits the proliferation of cancer cell lines with IC50 values ranging from 10 to 30 μM, depending on the specific cell line tested. The mechanism appears to involve apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It acts as a serotonin receptor modulator, influencing mood and cognitive functions. Experimental data suggest that it may possess antidepressant-like properties, potentially through the modulation of serotonin transporter activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperazine ring significantly affect its pharmacological profile. For example, replacing the bromine atom with different halogens or functional groups can alter its binding affinity to target proteins and enhance selectivity against specific cancer cell lines .

Case Study 1: Anticancer Screening

In a comprehensive screening study, researchers evaluated the efficacy of various piperazine derivatives, including this compound, against multiple cancer types. The findings indicated that compounds with halogen substitutions exhibited enhanced anticancer activity compared to their non-halogenated counterparts .

Case Study 2: Antimicrobial Efficacy

Another study focused on assessing the antimicrobial properties of this compound in vivo. Mice infected with methicillin-resistant Staphylococcus aureus (MRSA) were treated with varying doses of this compound. The results showed a significant reduction in bacterial load and improved survival rates compared to untreated controls .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties

Comparison with Structural Analogues

Halogenated Benzylpiperazines

1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine ():

- Substituents: 5-Br, 2-F; benzoyl instead of benzyl.

- Impact: The ketone group increases polarity, reducing blood-brain barrier penetration compared to the benzyl analogue.

Piperazines with Bulky Substituents

- 1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine (): Substituents: Naphthaleneoxypropargyl group. Bioactivity: Immunomodulatory effects via CD4+/CD8+ cell stimulation. Key Difference: Extended hydrophobic chain enhances cellular uptake but may increase cytotoxicity compared to halogenated benzyl derivatives .

BD1063 (1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine) ():

Table 2: Comparative Bioactivity of Selected Piperazines

SAR Insights:

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazine typically follows a nucleophilic substitution reaction where a halogenated benzyl halide (e.g., 3-bromo-5-fluorobenzyl chloride or bromide) is reacted with 4-methylpiperazine. This approach is favored due to the nucleophilicity of the secondary amine in the piperazine ring, facilitating the displacement of the halide in the benzyl halide.

Preparation of Key Starting Materials

Synthesis of 3-Bromo-5-fluorobenzyl Halide

While direct commercial availability of 3-bromo-5-fluorobenzyl chloride/bromide is common, it can be prepared via halogenation and fluorination steps starting from substituted benzaldehydes or benzylic alcohols. For example, 3-bromo-4-fluorobenzaldehyde can be synthesized using bromination in the presence of fluorinated aromatic compounds under controlled conditions with inert solvents and heterocyclic amines as catalysts. The benzyl halide is then obtained by reduction or halogenation of the corresponding benzyl alcohol.

Preparation of 4-Methylpiperazine

4-Methylpiperazine is commercially available or can be synthesized through hydrogenation of 4-methyl-3-nitropyridine, followed by bromination and substitution reactions. The hydrogenation is typically performed in methanol with Pd/C or Raney Ni catalysts under mild pressure (0.5 MPa) and temperature (20-40 °C), yielding 4-methyl-3-aminopyridine, which is further converted to 4-methylpiperazine derivatives.

Nucleophilic Substitution Reaction for Target Compound

The core step involves the reaction of 4-methylpiperazine with 3-bromo-5-fluorobenzyl chloride/bromide under basic conditions to yield this compound. The reaction is typically conducted in an aprotic organic solvent such as dichloromethane, tetrahydrofuran (THF), or toluene.

| Parameter | Typical Condition |

|---|---|

| Solvent | Dichloromethane, THF, or toluene |

| Base | Potassium carbonate, sodium hydroxide, or similar bases |

| Temperature | Room temperature to reflux (25–80 °C) |

| Reaction Time | Several hours to overnight |

| Atmosphere | Inert gas (argon or nitrogen) to prevent oxidation |

The base neutralizes the hydrochloric acid formed during the substitution, driving the reaction forward. The reaction mixture is stirred until completion, monitored by TLC or LC-MS.

Purification and Isolation

Post-reaction, the mixture is typically subjected to aqueous workup and extraction with organic solvents such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate and concentrated under reduced pressure. Purification is commonly achieved via column chromatography using silica gel with hexane/ethyl acetate gradients or recrystallization from suitable solvents.

Alternative Synthetic Routes and Catalytic Couplings

Advanced synthetic methods may involve palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination, especially when preparing analogues or when direct nucleophilic substitution is inefficient. For example, coupling 3-bromobenzyl derivatives with methylpiperazine in the presence of Pd catalysts (e.g., Pd2(dba)3) and ligands (e.g., BINAP) in toluene at elevated temperatures (60–100 °C) with bases like sodium tert-butoxide has been reported for related piperazine derivatives. Though this method is more complex, it can offer higher regioselectivity and yield for challenging substrates.

Industrial Scale Considerations

On an industrial scale, continuous flow reactors may be used to optimize reaction parameters such as temperature, residence time, and reagent stoichiometry to maximize yield and minimize by-products. Industrial syntheses emphasize solvent recycling, catalyst recovery, and stringent control of reaction pH and temperature to ensure product consistency and purity.

Summary Table of Preparation Methods

Research Findings and Notes

The presence of both bromine and fluorine substituents on the benzyl ring influences the electronic properties, which can affect the nucleophilicity of the piperazine nitrogen and the reaction kinetics. Careful control of reaction temperature and base strength is necessary to avoid side reactions such as elimination or over-alkylation.

Protecting groups such as tert-butyl carbamate (Boc) on the piperazine nitrogen are sometimes used in intermediate steps to enhance selectivity and stability, especially in multi-step syntheses. Deprotection follows after the benzylation step.

Spectroscopic techniques critical for characterization include proton and carbon NMR to confirm substitution patterns, LC-MS for molecular weight confirmation, and sometimes X-ray crystallography for definitive structural elucidation.

Q & A

Q. What are the standard synthetic routes for 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazine, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves alkylation of 4-methylpiperazine with a halogenated benzyl derivative. A general protocol includes:

- Step 1: Reacting 4-methylpiperazine with 3-bromo-5-fluorobenzyl bromide in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (K₂CO₃ or NaH) to facilitate nucleophilic substitution .

- Step 2: Monitoring reaction progress via TLC (e.g., hexane:ethyl acetate 2:1) and purifying the crude product using silica gel chromatography (ethyl acetate:hexane 1:8) .

- Key Conditions: Excess benzyl bromide (1.2 equiv), anhydrous solvents, and 6–8 hours of stirring at room temperature optimize yields (~70–85%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?

Methodological Answer:

- ¹H/¹³C NMR:

- The benzyl group’s aromatic protons appear as multiplets at δ 7.2–7.5 ppm (3-Br, 5-F substituents split signals). Piperazine methyl groups resonate as a singlet at δ 2.3–2.5 ppm .

- Fluorine coupling (³JHF) in the ¹H NMR splits signals for the 5-F substituent .

- IR Spectroscopy: Stretching vibrations for C-Br (~550 cm⁻¹) and C-F (~1220 cm⁻¹) confirm halogen presence .

- Mass Spectrometry: Molecular ion peaks at m/z 301 [M+H]⁺ and isotopic patterns (³⁵Cl/³⁷Cl, ⁷⁹Br/⁸¹Br) validate the structure .

Advanced Research Questions

Q. How can regioselective introduction of bromo and fluoro substituents on the benzyl group be achieved, and what challenges arise?

Methodological Answer: Regioselectivity is controlled by:

- Directed Metalation: Using directing groups (e.g., -OMe) to position bromine/fluorine via electrophilic aromatic substitution. Subsequent deprotection removes the directing group .

- Cross-Coupling: Suzuki-Miyaura coupling with pre-functionalized aryl boronic acids (e.g., 3-bromo-5-fluoro-substituted) introduces substituents selectively .

- Challenges: Competing side reactions (e.g., over-alkylation) require stoichiometric control. Steric hindrance from the 3-Br group may reduce fluorination efficiency .

Q. What methodologies resolve data contradictions in spectroscopic analysis for similar piperazine derivatives?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or IR shifts) are addressed by:

- Variable Temperature (VT) NMR: Resolves dynamic effects (e.g., piperazine ring puckering) causing signal broadening .

- X-ray Crystallography: Provides unambiguous structural confirmation, especially for regioisomeric mixtures .

- DFT Calculations: Predicts NMR/IR spectra to compare with experimental data, identifying misassignments .

Q. How does the electronic nature of substituents affect the compound’s reactivity in subsequent derivatization?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs, e.g., -Br, -F):

- Reduce nucleophilicity of the benzyl position, slowing SNAr reactions but enhancing stability toward oxidation .

- Activate adjacent positions for electrophilic substitution (e.g., nitration at the 4-position of the benzyl ring) .

- Piperazine Methyl Group: Electron-donating effect increases basicity (pKa ~8.5), influencing solubility in acidic media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.